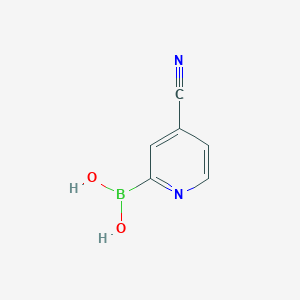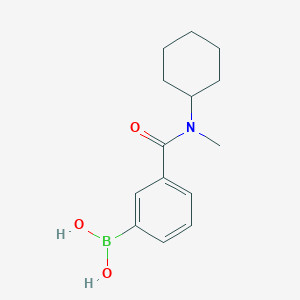
6,8-Dimethoxy-4-methylquinoline
Übersicht
Beschreibung
6,8-Dimethoxy-4-methylquinoline is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It appears as a white to light yellow to light orange crystalline powder .
Synthesis Analysis
The synthesis of 6,8-Dimethoxy-4-methylquinoline involves a reaction with sodium tetrachloroaurate (III) dihydrate in ethanol at 70°C for 24 hours . The reaction was monitored by TLC. After cooling, the solvent was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and extracted three times with a saturated solution of NaHCO3. The combined aqueous extracts were extracted three times with ethyl acetate. The combined organic extracts were dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexanes-ethyl acetate mixtures) to give quinoline .Molecular Structure Analysis
The InChI code for 6,8-Dimethoxy-4-methylquinoline is 1S/C12H13NO2/c1-8-4-5-13-12-10 (8)6-9 (14-2)7-11 (12)15-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
6,8-Dimethoxy-4-methylquinoline has a melting point of 65 - 69 °C . It is a solid at 20°C .Wissenschaftliche Forschungsanwendungen
Drug Development
6,8-Dimethoxy-4-methylquinoline is a compound that has been identified as a scaffold in drug discovery due to its structural similarity to quinoline, which is known for its wide range of biological activities . This compound can be used in the synthesis of various biologically active molecules, particularly in the development of new pharmaceuticals with potential antimalarial, antimicrobial, and anticancer properties.
Material Synthesis
In the field of material science, 6,8-Dimethoxy-4-methylquinoline can be utilized in the synthesis of advanced materials. Its molecular structure allows for the creation of complex organic compounds that can be used in the development of new materials with specific properties for industrial applications.
Chemical Research
This compound plays a significant role in synthetic organic chemistry. It serves as a building block for constructing complex chemical structures. The versatility of 6,8-Dimethoxy-4-methylquinoline makes it a valuable compound for exploring new reactions and synthesis methods in chemical research .
Biological Studies
6,8-Dimethoxy-4-methylquinoline is used in biological studies to synthesize compounds that exhibit a wide range of biological activities. These activities include antimalarial, antimicrobial, and anticancer effects, which are crucial for the development of new treatments and therapies .
Pharmaceuticals
The compound’s applications in pharmaceuticals are vast, ranging from early drug discovery to the development of final drug formulations. It is often used as an intermediate in the synthesis of drugs that target various diseases, highlighting its importance in the pharmaceutical industry.
Analytical Chemistry
In analytical chemistry, 6,8-Dimethoxy-4-methylquinoline can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical procedures .
Organic Synthesis
As a heterocyclic compound, 6,8-Dimethoxy-4-methylquinoline is involved in the synthesis of quinoline derivatives, which are important in organic synthesis. It is used in constructing complex organic molecules, contributing to the development of new synthetic methodologies .
Environmental Science
Although direct applications in environmental science are not extensively documented, compounds like 6,8-Dimethoxy-4-methylquinoline can be studied for their environmental impact, degradation, and potential use in environmental remediation processes .
Safety And Hazards
6,8-Dimethoxy-4-methylquinoline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
6,8-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-13-12-10(8)6-9(14-2)7-11(12)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXKOXPAULZIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659889 | |
| Record name | 6,8-Dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethoxy-4-methylquinoline | |
CAS RN |
51049-14-0 | |
| Record name | 6,8-Dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dimethoxy-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)







![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)
